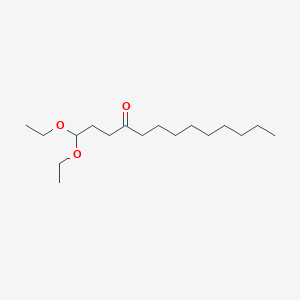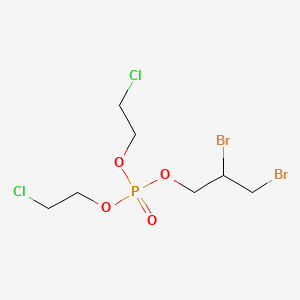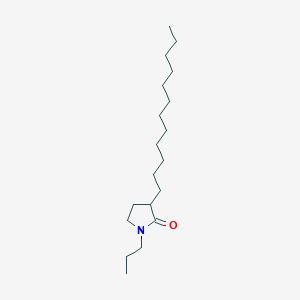
2-Pyrrolidinone, 3-dodecyl-1-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 3-dodecyl-1-propyl- is an organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are characterized by a five-membered lactam ring. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 3-dodecyl-1-propyl- typically involves the reaction of 2-pyrrolidinone with dodecyl and propyl groups under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Análisis De Reacciones Químicas
2-Pyrrolidinone, 3-dodecyl-1-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the lactam ring is opened and substituted with different functional groups. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 3-dodecyl-1-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: This compound is used in the study of biological membranes and as a surfactant in biochemical assays.
Industry: It is used in the formulation of cleaning agents, adhesives, and sealants due to its surfactant properties
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 3-dodecyl-1-propyl- involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents. The molecular pathways involved include the modulation of membrane-associated proteins and enzymes .
Comparación Con Compuestos Similares
2-Pyrrolidinone, 3-dodecyl-1-propyl- can be compared with other similar compounds such as:
2-Pyrrolidinone, 1-dodecyl-: This compound also has surfactant properties but differs in its alkyl chain length and substitution pattern.
2-Pyrrolidinone, 1-propyl-: This compound has a shorter alkyl chain and different physical and chemical properties.
2-Pyrrolidinone, 1-hexyl-: Another similar compound with a different alkyl chain length, affecting its solubility and surfactant properties. The uniqueness of 2-Pyrrolidinone, 3-dodecyl-1-propyl- lies in its specific alkyl chain length and substitution pattern, which confer distinct physical and chemical properties, making it suitable for specific applications .
Propiedades
Número CAS |
128345-85-7 |
|---|---|
Fórmula molecular |
C19H37NO |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
3-dodecyl-1-propylpyrrolidin-2-one |
InChI |
InChI=1S/C19H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-18-15-17-20(16-4-2)19(18)21/h18H,3-17H2,1-2H3 |
Clave InChI |
QFKWRKMYLBDRDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1CCN(C1=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
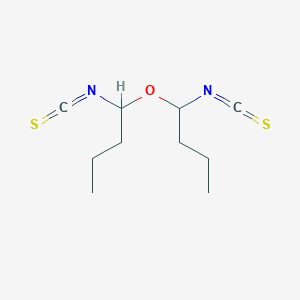
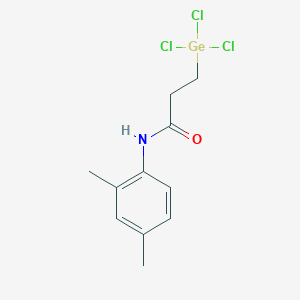
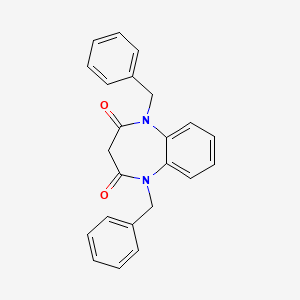
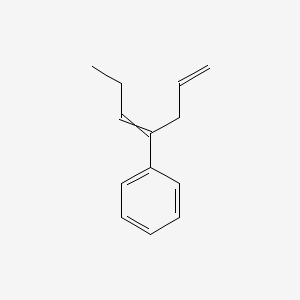
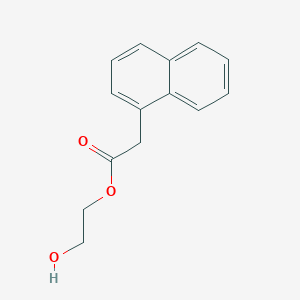
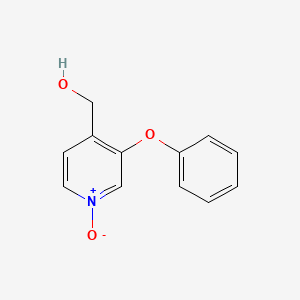
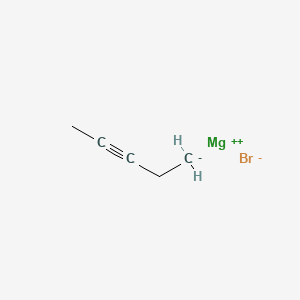
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)

